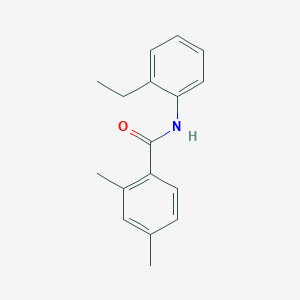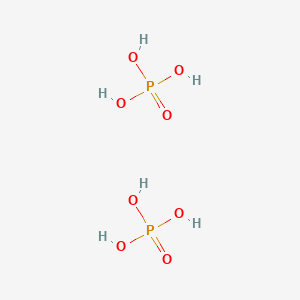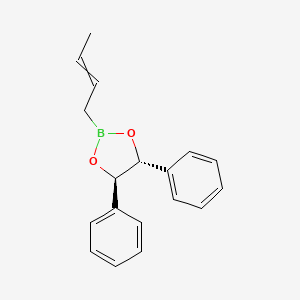
3-Oxo-2-(2-phenylhydrazinylidene)pentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-2-(2-phenylhydrazinylidene)pentanal is an organic compound with the molecular formula C11H12N2O2 It is known for its unique structure, which includes a phenylhydrazinylidene group attached to a pentanal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-(2-phenylhydrazinylidene)pentanal typically involves the reaction of 2-oxopentanal with phenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-oxopentanal and phenylhydrazine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: The 2-oxopentanal is added to a solution of phenylhydrazine in the chosen solvent. The mixture is then heated under reflux for several hours until the reaction is complete.
Isolation: The product is isolated by cooling the reaction mixture, followed by filtration or extraction.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may vary. Industrial synthesis often involves optimization of reaction conditions to maximize yield and purity, including the use of catalysts and automated processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-2-(2-phenylhydrazinylidene)pentanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives or other reduced forms.
Substitution: The phenylhydrazinylidene group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
3-Oxo-2-(2-phenylhydrazinylidene)pentanal has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Oxo-2-(2-phenylhydrazinylidene)pentanal involves its interaction with molecular targets and pathways. For example, it has been identified as an inhibitor of sortase A transpeptidase, an enzyme involved in the virulence of Gram-positive pathogens . The compound binds to the active site of the enzyme, preventing it from catalyzing the formation of peptide bonds in bacterial cell walls.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxo-2-(phenylhydrazono)butanoic acid: A related compound with similar structural features and biological activities.
2-(2-Phenylhydrazinylidene)alkanoic acids: A class of compounds with variations in the alkanoic acid chain length and substitutions on the phenyl ring.
Uniqueness
3-Oxo-2-(2-phenylhydrazinylidene)pentanal is unique due to its specific structure and reactivity. Its ability to inhibit sortase A transpeptidase sets it apart from other similar compounds, making it a valuable target for further research and development.
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
(E)-1-hydroxy-2-phenyldiazenylpent-1-en-3-one |
InChI |
InChI=1S/C11H12N2O2/c1-2-11(15)10(8-14)13-12-9-6-4-3-5-7-9/h3-8,14H,2H2,1H3/b10-8+,13-12? |
Clé InChI |
SXPYHUBCSOUTNG-VGJHYKQWSA-N |
SMILES isomérique |
CCC(=O)/C(=C\O)/N=NC1=CC=CC=C1 |
SMILES canonique |
CCC(=O)C(=CO)N=NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzoic acid, 4-[(R)-(formylamino)phenylmethyl]-, methyl ester](/img/structure/B12525566.png)

![2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde](/img/structure/B12525580.png)
![2,2'-Bis(10-phenylanthracen-9-yl)-9,9'-spirobi[fluorene]](/img/structure/B12525584.png)
![1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene](/img/structure/B12525587.png)
![N-[2-(Diethylamino)ethyl]-4-(4-fluorophenoxy)benzene-1-sulfonamide](/img/structure/B12525591.png)
![N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine](/img/structure/B12525598.png)





